5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine
Description
Properties
Molecular Formula |
C6Cl2F3N3S |
|---|---|
Molecular Weight |
274.05 g/mol |
IUPAC Name |
5,7-dichloro-2-(trifluoromethyl)-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C6Cl2F3N3S/c7-2-1-3(14-5(8)13-2)15-4(12-1)6(9,10)11 |
InChI Key |
PBSMAVYKRUJSDE-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(N=C(N=C1Cl)Cl)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine typically involves the reaction of 2-aminothiazole with suitable chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) under microwave irradiation to produce the desired dichloro derivative . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at positions 5 and 7 undergo nucleophilic substitution due to electron withdrawal by the trifluoromethyl group and adjacent nitrogen atoms. Key reactions include:
Amination at Position 7
Treatment with aqueous ammonia (33%) replaces the 7-chloro group with an amino group, forming 7-amino-5-chloro intermediates . This step is critical for subsequent functionalization.
Alkoxylation/Phenoxylation
Reactions with alcohols or phenols under basic conditions yield ether derivatives. For example:
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| K₂CO₃, DMF, 80°C | Methanol | 7-Methoxy derivative | 78% |
Cross-Coupling Reactions
The 5-chloro position participates in palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Replacement of the 5-chloro group with aryl/heteroaryl groups via boronic acids:
| Catalyst System | Base | Solvent | Temperature | Example Product | Yield |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90°C | 5-(Furan-2-yl) derivative | 85% |
Buchwald-Hartwig Amination
Introduction of secondary amines at position 5 using XantPhos-Pd catalysts.
Functionalization via Electrophilic Aromatic Substitution
While less common due to electron deficiency, directed ortho-metalation strategies enable functionalization:
| Directed Group | Electrophile | Position Modified |
|---|---|---|
| Trifluoromethyl | I₂, Br₂ | C-6 (adjacent to CF₃) |
Ring-Opening and Rearrangement Reactions
Under strongly acidic or basic conditions, the thiazolo[5,4-d]pyrimidine core undergoes degradation:
| Conditions | Observation |
|---|---|
| Conc. H₂SO₄, Δ | Ring cleavage to form thioamide derivatives |
| NaOH (10M), reflux | Hydrolysis to pyrimidine-thiol intermediates |
Stability Under Synthetic Conditions
The compound demonstrates temperature-sensitive stability:
| Parameter | Stability Profile |
|---|---|
| Thermal (≤100°C) | Stable in inert solvents (DMF, THF) |
| Microwave Irradiation | Accelerates reactions without decomposition |
| Light Exposure | Gradual degradation observed over 72 hours |
Competitive Reactivity Analysis
Relative reaction rates at different positions:
| Position | Reactivity (SNAr) | Preferred Reagents |
|---|---|---|
| C-5 | High (Steric accessibility) | Boronic acids, amines |
| C-7 | Moderate | Ammonia, alkoxides |
| C-2 (CF₃) | Negligible | N/A |
These reactions enable precise structural modifications for drug discovery applications, particularly in kinase inhibitor development . The trifluoromethyl group enhances metabolic stability while maintaining sufficient reactivity at halogenated positions for targeted derivatization.
Scientific Research Applications
5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential anticancer properties, particularly in the development of new therapeutic agents.
Biological Research: It is used in studies investigating its effects on various biological pathways and cellular processes.
Industrial Applications: The compound serves as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathways Involved: By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting its anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Thiazolo[5,4-d]pyrimidine Derivatives
Adenosine Receptor (AR) Affinity
- 5,7-Dichloro-2-(trifluoromethyl): Limited direct AR data are available, but chloro and -CF₃ groups are known to enhance binding in related compounds. For example, 2-(2-fluorobenzyl) derivatives (e.g., compound 18) exhibit subnanomolar affinity for A₂A AR (Ki = 0.06 nM) and antidepressant efficacy in mice .
- Piperazine/Piperidine Derivatives : Compounds like 11 (2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)) show potent A₂A inverse agonism (IC₅₀ = 3.2 nM) and selectivity over A₁ AR .
- SAR Insight : Substituents at position 2 (e.g., -CF₃, fluorobenzyl) improve lipophilicity and receptor interactions, while position 5 modifications (e.g., amines, piperazine) enhance selectivity .
Anticancer Activity
- 5,7-Dichloro-2-(trifluoromethyl): No direct data, but chloro groups in analogous compounds (e.g., 7i) confer antiproliferative activity against gastric cancer cells (IC₅₀ = 4.64 µM for MGC-803) with low toxicity in normal cells .
- Thiazolo[5,4-d]pyrimidine-5,7-dione : This derivative inhibits VEGFR-2, a key angiogenesis target, demonstrating the scaffold’s versatility in oncology .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Chloro groups reduce metabolic oxidation, while piperazine/piperidine tails in analogs like 11 and 19 enhance solubility and drug-likeness .
Q & A
(Basic) What are the key synthetic methodologies for preparing 5,7-dichloro-thiazolo[5,4-d]pyrimidine derivatives, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves microwave-assisted phosphorylation of 5,7-dihydroxy precursors using POCl₃. For example, microwave irradiation at 170°C for 40 minutes in POCl₃ yields 5,7-dichloro derivatives with minimal purification . Optimization strategies include:
- Solvent selection : Cyclohexane is used for post-reaction purification to isolate the product.
- Temperature control : Higher temperatures (>170°C) risk decomposition, while lower temperatures reduce reaction efficiency.
- Catalyst-free conditions : POCl₃ acts as both solvent and chlorinating agent, eliminating the need for additional catalysts.
A comparative table of yields under varying conditions:
| Precursor | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 5,7-dihydroxy | 170 | 40 | 65–90 | |
| 5-methylfuran | 150 | 60 | 50 |
(Advanced) How can structure-activity relationship (SAR) studies be designed to improve A2A adenosine receptor inverse agonism in thiazolo[5,4-d]pyrimidine derivatives?
Answer:
SAR studies should focus on:
- N5-substitution : Derivatives with 2-methoxybenzyl or 2-chlorobenzyl groups at the N5 position show femtomolar affinity (KH) for hA2A receptors .
- Core modifications : The trifluoromethyl group at position 2 enhances metabolic stability and receptor binding .
- Functional assays : Use cyclic AMP (cAMP) inhibition assays to validate inverse agonism. Compounds like 13 and 14 (from ) reduce cAMP levels by >80% at 10 nM.
Methodological steps :
Synthesis : Introduce substituents via alkylation or nucleophilic substitution .
Binding assays : Radioligand competition assays (e.g., using [³H]ZM241385) to determine Ki values.
In vivo validation : Evaluate antinociceptive activity in rodent pain models (e.g., tail-flick test) .
(Advanced) How can conflicting data on antiproliferative activity of thiazolo[5,4-d]pyrimidines across cancer cell lines be resolved?
Answer:
Contradictions arise due to variations in:
- Cell line specificity : Compound 123 (from ) induces apoptosis in A549 (lung cancer) but not in PC-3 (prostate cancer) cells.
- Assay methodology : SRB assays measure cell viability, while sub-G1 population analysis (flow cytometry) quantifies apoptosis.
Resolution strategies :
Mechanistic profiling : Use western blotting to confirm apoptosis markers (e.g., PARP-1 cleavage, caspase-3 activation) .
Dose-response studies : Evaluate IC₅₀ values across multiple concentrations (e.g., 1–100 μM) to identify potency thresholds.
Comparative analysis : Cross-validate results with orthogonal assays (e.g., Annexin V staining for apoptosis) .
(Basic) What spectroscopic techniques are critical for characterizing 5,7-dichloro-2-(trifluoromethyl)thiazolo[5,4-d]pyrimidine?
Answer:
- ¹H NMR : Identifies aromatic protons and substituents. For example, the trifluoromethyl group causes deshielding of adjacent protons (δ 7.26–7.55 ppm) .
- Mass spectrometry : Confirms molecular weight (e.g., m/z 315.97 for C₇H₂Cl₂F₃N₃S) .
- Elemental analysis : Validates purity (>95% by combustion analysis) .
(Advanced) What strategies mitigate stability issues in thiazolo[5,4-d]pyrimidine derivatives during in vivo studies?
Answer:
- Structural stabilization : Replace labile groups (e.g., ester linkages) with amides or ethers .
- Formulation optimization : Use lipid-based nanoemulsions to enhance solubility and reduce degradation .
- Metabolic blocking : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to slow hepatic CYP450-mediated oxidation .
(Advanced) How can computational modeling guide the design of thiazolo[5,4-d]pyrimidine-based kinase inhibitors?
Answer:
- Docking studies : Use AutoDock Vina to predict binding poses in PI3K or A2A receptor active sites .
- QSAR models : Correlate substituent electronegativity with inhibitory activity (e.g., IC₅₀ < 50 nM for phosphoinositide 3-kinase inhibitors) .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthetic targets .
(Basic) What are the common byproducts in thiazolo[5,4-d]pyrimidine synthesis, and how are they removed?
Answer:
- Byproducts : Unreacted POCl₃, phosphorylated intermediates, or dihydroxy impurities .
- Purification methods :
(Advanced) How do electronic effects of substituents influence the reactivity of thiazolo[5,4-d]pyrimidine in nucleophilic substitution reactions?
Answer:
- Electron-withdrawing groups (EWGs) : The trifluoromethyl group at position 2 activates the C5 and C7 positions for nucleophilic attack by stabilizing transition states .
- Steric effects : Bulky substituents at N5 (e.g., 2-methoxybenzyl) reduce reaction rates due to steric hindrance .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking species (e.g., amines, thiols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
